REACTION_CXSMILES
|
O.[C:2]1(C)C=CC(S(O)(=O)=O)=C[CH:3]=1.[N:13]1[CH:18]=[CH:17][C:16]([CH:19]=[O:20])=[CH:15][CH:14]=1.C([O-])([O-])[O:22][CH2:23][CH3:24]>C(O)C>[CH2:2]([O:20][CH:19]([O:22][CH2:23][CH3:24])[C:16]1[CH:17]=[CH:18][N:13]=[CH:14][CH:15]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.71 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
ethyl orthoformate
|
Quantity
|
20.79 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give a liquid product
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=CC=NC=C1)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |